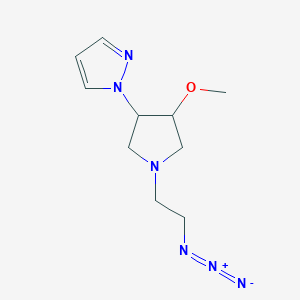
1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole
Übersicht
Beschreibung
1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H16N6O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis of Triazole and Pyrazole Derivatives : The research by Fedotov et al. (2022) highlights the strategic role of pyrazole derivatives in modern medicine. They have synthesized 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and studied their properties, suggesting their biological potential.
Role in Clinical Drugs : Research by Prasad et al. (2021) indicates the significance of 1,2,4-triazoles in clinical drugs, with pyrazole being a core motif. This underscores the importance of derivatives like 1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole in drug development.
Antimicrobial Activity : A study by Kumar et al. (2012) synthesized pyrazole derivatives and found them to possess significant antimicrobial activity. This suggests potential applications in combating infectious diseases.
Chemical Properties and Synthesis Techniques
Synthesis and Molecular Docking Analysis : Lynda (2021) discusses the synthesis of pyrazole derivatives and their antibacterial activities, further analyzed through molecular docking, indicating their potential as antimicrobial agents.
Optimization of Synthesis Methods : The research by Liu et al. (2017) focuses on optimizing the synthesis methods for 3-phenyl-1H-pyrazole derivatives, important for industrial production and potentially applicable to similar compounds like this compound.
Applications in Material Science
- Corrosion Inhibition : A study by Lgaz et al. (2020) explores pyrazoline derivatives for corrosion inhibition in hydrochloric acid solution, suggesting potential applications in protecting metal surfaces.
Eigenschaften
IUPAC Name |
1-[1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O/c1-17-10-8-15(6-4-12-14-11)7-9(10)16-5-2-3-13-16/h2-3,5,9-10H,4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIXWTZHWZQMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1N2C=CC=N2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















